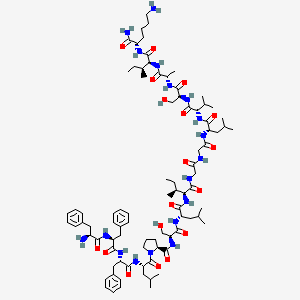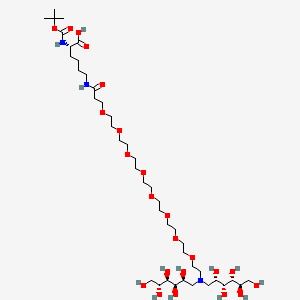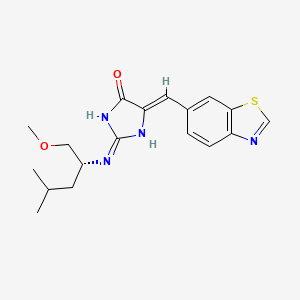
Leucettinib-21
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leucettinib-21 is a pharmacological inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a therapeutic target for conditions such as Down syndrome and Alzheimer’s disease . This compound is a substituted 2-aminoimidazolin-4-one, inspired by the marine sponge natural product Leucettamine B .
Vorbereitungsmethoden
Leucettinib-21 is synthesized through a series of chemical reactions involving the substitution of 2-aminoimidazolin-4-ones . The synthetic route includes the use of various reagents and conditions to achieve the desired chemical structure. Industrial production methods involve optimizing these synthetic routes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Leucettinib-21 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Leucettinib-21 has a wide range of scientific research applications, including:
Wirkmechanismus
Leucettinib-21 exerts its effects by inhibiting DYRK1A in cells. This inhibition is demonstrated by direct catalytic activity and phosphorylation levels of specific substrates such as Thr286-cyclin D1 and Thr212-Tau . The compound’s selectivity is analyzed through various assays, revealing DYRK1A as the primary target .
Vergleich Mit ähnlichen Verbindungen
Leucettinib-21 is compared with other similar compounds, such as:
Leucettinib-92: Another DYRK1A inhibitor with a similar structure but different potency and selectivity.
EHT1610: A potent DYRK1A inhibitor used as a control in various studies.
Iso-Leucettinibs: Kinase-inactive isomers of Leucettinibs, used as negative control compounds in functional experiments.
This compound is unique due to its specific inhibition of DYRK1A and its therapeutic potential for conditions like Down syndrome and Alzheimer’s disease .
Eigenschaften
CAS-Nummer |
2732859-77-5 |
|---|---|
Molekularformel |
C18H22N4O2S |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
(5Z)-5-(1,3-benzothiazol-6-ylmethylidene)-2-[(2R)-1-methoxy-4-methylpentan-2-yl]iminoimidazolidin-4-one |
InChI |
InChI=1S/C18H22N4O2S/c1-11(2)6-13(9-24-3)20-18-21-15(17(23)22-18)7-12-4-5-14-16(8-12)25-10-19-14/h4-5,7-8,10-11,13H,6,9H2,1-3H3,(H2,20,21,22,23)/b15-7-/t13-/m1/s1 |
InChI-Schlüssel |
CHQYAWLKOUOTQO-QVYJARAXSA-N |
Isomerische SMILES |
CC(C)C[C@H](COC)N=C1N/C(=C\C2=CC3=C(C=C2)N=CS3)/C(=O)N1 |
Kanonische SMILES |
CC(C)CC(COC)N=C1NC(=CC2=CC3=C(C=C2)N=CS3)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(aminomethyl)-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12389830.png)
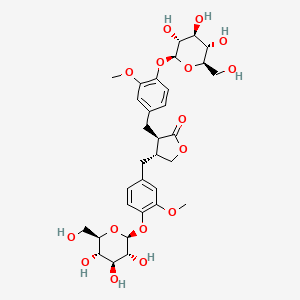
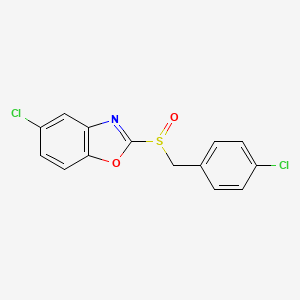
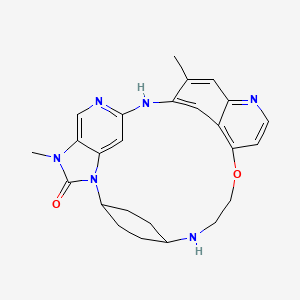
![2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-N-[N\'-[(1-ethylpiperidin-4-yl)methyl]carbamimidoyl]-3-fluorobenzamide](/img/structure/B12389849.png)
![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;dihydrochloride](/img/structure/B12389857.png)
![N-[4-[2-amino-5-(2,6-dimethylpyridin-4-yl)pyridin-3-yl]phenyl]-4-[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B12389858.png)
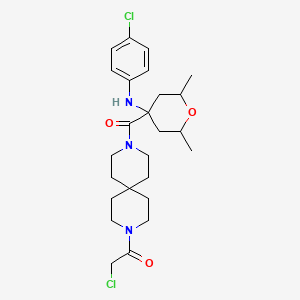
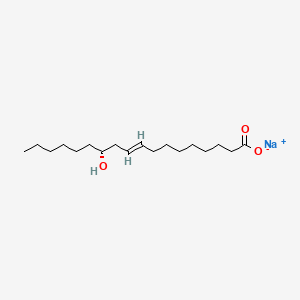
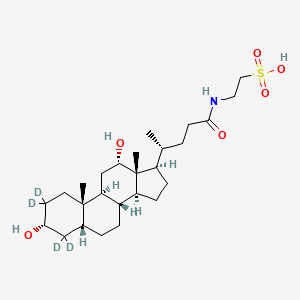
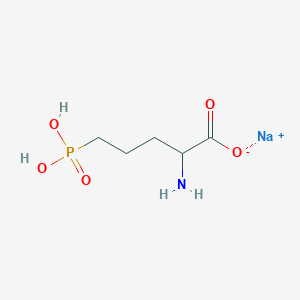
![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12389882.png)
